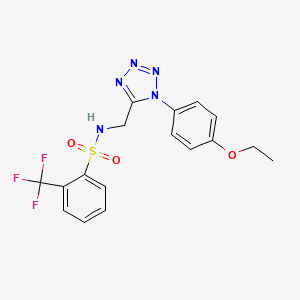

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O3S/c1-2-28-13-9-7-12(8-10-13)25-16(22-23-24-25)11-21-29(26,27)15-6-4-3-5-14(15)17(18,19)20/h3-10,21H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGUEFVKCTWJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure

The compound features a tetrazole ring , an ethoxyphenyl group , and a trifluoromethylbenzenesulfonamide moiety . This unique structure contributes to its biological activity, particularly in pharmacological applications.

Biological Activity Overview

Research indicates that compounds with tetrazole rings often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

A study investigated the antimicrobial properties of several tetrazole derivatives, including the compound . It was found to possess notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays, demonstrating its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| This compound | 16 | S. aureus |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors involved in inflammatory pathways. The tetrazole moiety is thought to mimic certain biological molecules, allowing it to bind effectively to target sites.

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

- Case Study on Antibacterial Efficacy : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Case Study on Inflammation : In a rat model of arthritis, treatment with this compound led to decreased swelling and pain scores, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings suggest that modifications to the ethoxy or trifluoromethyl groups can enhance the biological activity of similar compounds. Structure-activity relationship (SAR) studies are ongoing to optimize these derivatives for better efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves three key steps:

Tetrazole Ring Formation : Cyclization of an azide (e.g., 4-ethoxyphenylhydrazine) with a nitrile under acidic conditions .

Substitution of the Ethoxyphenyl Group : Nucleophilic aromatic substitution to attach the 4-ethoxyphenyl group to the tetrazole core.

Sulfonamide Coupling : Reaction of the tetrazole intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

- Optimization Tips : Use high-purity reagents and monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted sulfonyl chloride .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., zigzag chains via N–H⋯O interactions observed in similar tetrazole-sulfonamide compounds) .

- Spectroscopic Techniques :

- FT-IR : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and trifluoromethyl (C–F at ~1150 cm⁻¹) groups.

- NMR : Use ¹H/¹³C NMR to verify substituent positions and purity .

Q. What preliminary biological assays are recommended for screening its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), given the sulfonamide group’s known antibacterial properties .

- Antioxidant Activity : DPPH radical scavenging assays to evaluate electron-donating capacity of the tetrazole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?

- Methodological Answer :

- HOMO-LUMO Analysis : Predict charge transfer behavior and electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) : Map regions of high electron density (e.g., sulfonamide oxygen) for hydrogen-bonding interactions with biological targets .

- Tools : Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., MIC values vs. time-kill kinetics for antimicrobial activity) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 3-fluorophenyl in analogs) to identify critical moieties for activity .

- Meta-Analysis : Statistically aggregate data from diverse studies to identify trends masked by methodological variability (e.g., solvent polarity, bacterial strain differences) .

Q. What strategies can improve selectivity for target enzymes (e.g., carbonic anhydrase) while minimizing off-target effects?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase). Modify the tetrazole’s substituents to optimize binding .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the benzenesulfonamide moiety for targeted release in specific tissues .

Q. How to address discrepancies between computational predictions and experimental results in pharmacological studies?

- Methodological Answer :

- Validation via Mutagenesis : If DFT predicts a key interaction (e.g., hydrogen bond with Thr199 in carbonic anhydrase), validate by testing activity against Thr199Ala mutants .

- Solvent Effect Analysis : Re-run computational models with explicit solvent (e.g., water, DMSO) to account for dielectric environment differences .

Data Analysis and Contradiction Management

Q. What statistical frameworks are robust for analyzing time-dependent biological effects (e.g., delayed cytotoxicity)?

- Methodological Answer :

- Longitudinal Mixed Models : Track activity changes over time (e.g., IC₅₀ values at 24h vs. 72h) while controlling for batch effects .

- Bootstrapping : Assess confidence intervals for small-sample datasets (e.g., rare cell line responses) .

Q. How to ensure reliability in datasets with high methodological diversity (e.g., varying assay protocols)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.